

Application Notes and Protocols: Hpk1-IN-42 and Anti-PD-1 Combination Therapy

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Compound of Interest		
Compound Name:	Hpk1-IN-42	
Cat. No.:	B12367387	Get Quote

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its primary function is to attenuate T-cell activation, thereby preventing excessive immune responses.[3][4] In the context of oncology, HPK1 activity within the tumor microenvironment can suppress anti-tumor immunity, allowing cancer cells to evade immune surveillance.[5][6]

Hpk1-IN-42 is a highly potent small molecule inhibitor of HPK1 with a reported IC50 of 0.24 nM.[7] By inhibiting HPK1, **Hpk1-IN-42** can enhance T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.[2][5]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[8][9] Its ligand, PD-L1, is often upregulated on tumor cells and other cells within the tumor microenvironment.[10] The engagement of PD-1 by PD-L1 delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and dysfunction.[9][11] Anti-PD-1 monoclonal antibodies block this interaction, thereby "releasing the brakes" on the anti-tumor immune response.[10]

The combination of an HPK1 inhibitor, such as **Hpk1-IN-42**, with an anti-PD-1 antibody represents a promising therapeutic strategy. This dual approach targets two distinct but



complementary mechanisms of immune suppression. By simultaneously enhancing T-cell activation through HPK1 inhibition and blocking a key checkpoint pathway, this combination therapy has the potential to elicit synergistic and durable anti-tumor responses, particularly in tumors with low antigenicity or those resistant to anti-PD-1 monotherapy.[12]

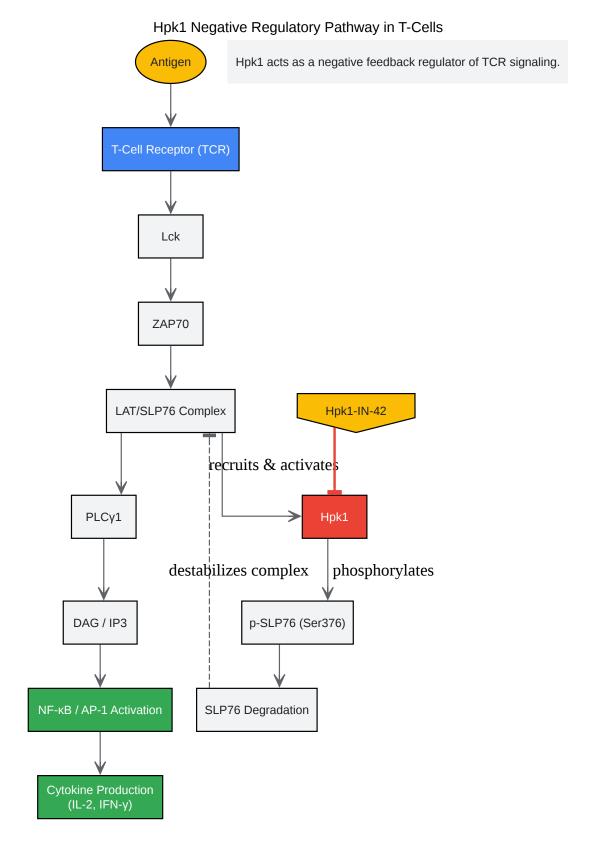
Data Presentation

The following table summarizes representative preclinical data for a potent HPK1 inhibitor in combination with anti-PD-1 therapy in a syngeneic mouse tumor model. While specific data for **Hpk1-IN-42** is not publicly available, the data presented from a novel HPK1 inhibitor with an IC50 of 10.4 nM in a CT26 colorectal cancer model provides a strong rationale for the combination approach.[13]

Treatment Group	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Vehicle Control	N/A	0%	[13]
HPK1 Inhibitor (30 mg/kg, p.o., BID)	Monotherapy	42%	[13]
Anti-PD-1 Antibody (3 mg/kg, i.p.)	Monotherapy	36%	[13]
HPK1 Inhibitor + Anti- PD-1 Antibody	Combination Therapy	95%	[13]

Signaling Pathways Hpk1 Negative Regulatory Pathway in T-Cells



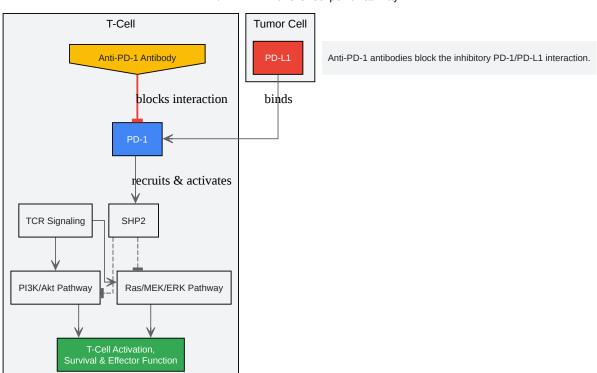


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Caption: Hpk1 acts as a negative feedback regulator of TCR signaling.



PD-1/PD-L1 Immune Checkpoint Pathway



PD-1/PD-L1 Immune Checkpoint Pathway

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Caption: Anti-PD-1 antibodies block the inhibitory PD-1/PD-L1 interaction.

Experimental Protocols In Vivo Combination Therapy in a Syngeneic Mouse Tumor Model



This protocol outlines a general framework for evaluating the in vivo efficacy of **Hpk1-IN-42** and anti-PD-1 combination therapy in a syngeneic mouse model (e.g., CT26 in BALB/c mice or MC38 in C57BL/6 mice).

Materials:

- Syngeneic tumor cells (e.g., CT26, MC38)
- 6-8 week old female mice (e.g., BALB/c, C57BL/6)
- **Hpk1-IN-42** (formulated for in vivo administration, e.g., in 0.5% methylcellulose)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control
- Sterile PBS
- Calipers
- Syringes and needles

Procedure:

- Tumor Cell Implantation:
 - Culture tumor cells to ~80% confluency.
 - \circ Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10⁶ cells per 100 μ L.
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Animal Grouping and Treatment:
 - Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
 - Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily) + Isotype control antibody (i.p., twice weekly)
 - Group 2: **Hpk1-IN-42** (e.g., 30 mg/kg, p.o., daily) + Isotype control antibody



- Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
- Group 4: Hpk1-IN-42 + Anti-PD-1 antibody
- Continue treatment for a predefined period (e.g., 2-3 weeks).
- Tumor Growth Monitoring:
 - Measure tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Monitor animal body weight and overall health.
- Endpoint and Sample Collection:
 - At the end of the study (or when tumors reach a predetermined size), euthanize mice.
 - Collect tumors for analysis of tumor-infiltrating lymphocytes (TILs).
 - Collect blood for plasma cytokine analysis.
 - Collect spleens for splenocyte analysis.

Experimental Workflow



In Vivo Combination Therapy Experimental Workflow Tumor Cell Implantation Workflow for in vivo evaluation of Hpk1-IN-42 and anti-PD-1. (e.g., CT26, MC38) **Tumor Growth Monitoring** Randomization into **Treatment Groups** Treatment Initiation - Vehicle + Isotype - Hpk1-IN-42 - Anti-PD-1 - Combination Tumor Volume & Body Weight Monitoring Study Endpoint Sample Collection (Tumors, Blood, Spleens) Downstream Analysis - Flow Cytometry (TILs) - ELISpot (IFN-y) - Multiplex Cytokine Assay

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Caption: Workflow for in vivo evaluation of Hpk1-IN-42 and anti-PD-1.



Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Materials:

- Tumor tissue
- RPMI-1640 medium
- Collagenase D (1 mg/mL)
- DNase I (0.1 mg/mL)
- Fetal Bovine Serum (FBS)
- 70 μm cell strainer
- · Red Blood Cell (RBC) Lysis Buffer
- FACS buffer (PBS + 2% FBS)
- Fc block (anti-CD16/CD32)
- Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -PD-1, -Ki-67, -FoxP3)
- Live/Dead stain

Procedure:

- Tumor Digestion:
 - Mince the tumor tissue into small pieces.
 - Incubate in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
 - Quench the digestion with RPMI + 10% FBS.



- Single-Cell Suspension Preparation:
 - Pass the digested tissue through a 70 μm cell strainer.
 - Centrifuge the cell suspension and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
 - Wash the cells with FACS buffer.
- Staining:
 - Resuspend cells in FACS buffer and perform a cell count.
 - Stain with a Live/Dead dye according to the manufacturer's protocol.
 - Block Fc receptors with Fc block for 10-15 minutes on ice.
 - Add the surface antibody cocktail and incubate for 30 minutes on ice in the dark.
 - Wash the cells with FACS buffer.
- Intracellular Staining (if applicable):
 - Fix and permeabilize the cells using a commercially available kit.
 - Add the intracellular antibody cocktail (e.g., for Ki-67, FoxP3) and incubate as recommended.
 - Wash the cells and resuspend in FACS buffer.
- Data Acquisition:
 - Acquire samples on a flow cytometer.
 - Analyze the data using appropriate software (e.g., FlowJo).[14]

ELISpot Assay for IFN-y Secretion by Splenocytes

Materials:



- Spleens from treated mice
- RPMI-1640 medium
- RBC Lysis Buffer
- Mouse IFN-y ELISpot plate
- Capture and detection antibodies for IFN-y
- Streptavidin-HRP
- Substrate (e.g., AEC)
- Tumor-specific antigen (peptide) or anti-CD3/CD28 antibodies (positive control)

Procedure:

- Plate Coating:
 - Coat the ELISpot plate with anti-mouse IFN-y capture antibody overnight at 4°C.
 - Wash and block the plate with sterile blocking buffer.
- Splenocyte Isolation:
 - Generate a single-cell suspension from the spleen by mechanical dissociation.
 - Lyse red blood cells with RBC Lysis Buffer.
 - Wash and resuspend splenocytes in complete RPMI medium.
- Cell Plating and Stimulation:
 - Plate splenocytes at a density of 2-5 x 10⁵ cells/well.
 - Add stimulants to the respective wells:
 - Negative control: medium only



- Antigen-specific stimulation: tumor-associated peptide
- Positive control: anti-CD3/CD28 antibodies
- Incubation:
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
- · Detection:
 - Wash the plate to remove cells.
 - Add the biotinylated anti-mouse IFN-y detection antibody and incubate.
 - Wash and add Streptavidin-HRP.
 - Wash and add the substrate to develop spots.
- Analysis:
 - Stop the reaction by washing with water.
 - Dry the plate and count the spots using an ELISpot reader.

Multiplex Cytokine Assay

Materials:

- Plasma samples from treated mice
- Multiplex cytokine assay kit (e.g., Luminex-based) for mouse cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10)
- · Assay plate and reagents provided with the kit

Procedure:

Sample and Standard Preparation:



- Thaw plasma samples on ice.
- Prepare a standard curve according to the kit manufacturer's instructions.[15]
- Dilute samples as recommended.
- Assay Performance:
 - Follow the manufacturer's protocol for the specific multiplex kit. This typically involves:
 - Adding antibody-coupled beads to the plate.
 - Washing the beads.
 - Adding standards and samples and incubating.
 - Adding detection antibodies and incubating.
 - Adding streptavidin-phycoerythrin (SAPE) and incubating.
 - Washing and resuspending the beads in sheath fluid.[16]
- Data Acquisition and Analysis:
 - Acquire the data on a Luminex instrument.
 - Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.[17]

Conclusion

The combination of **Hpk1-IN-42** and anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity. The provided protocols offer a framework for preclinical evaluation of this combination therapy, enabling researchers to assess its efficacy and elucidate its mechanisms of action. The synergistic effect observed with potent HPK1 inhibitors in combination with PD-1 blockade in preclinical models provides a strong rationale for further investigation and development of this therapeutic strategy.



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